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Compound of Interest

Compound Name:
Methyl 3-(2-

nitrophenoxy)benzoate

CAS No.: 227275-01-6

Cat. No.: B2544714

Get Quote

Executive Summary
Methyl 3-(2-nitrophenoxy)benzoate (C₁₄H₁₁NO₅, MW: 273.24 Da) represents a distinct class

of diaryl ether derivatives often encountered as intermediates in herbicide synthesis or

pharmaceutical scaffolds. Its structural duality—containing both an electron-withdrawing nitro

group in the ortho position and a methyl ester functionality—creates a complex mass spectral

signature.

This guide provides a comparative analysis of this compound's behavior under Electron

Ionization (EI) versus Electrospray Ionization (ESI). While EI provides a structural fingerprint

essential for library matching, ESI (particularly in negative mode) offers superior sensitivity for

trace quantitation in biological matrices.

Part 1: Analytical Strategy & Comparative
Performance
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The choice of ionization technique dictates the observed fragmentation landscape. The table

below contrasts the performance of the two primary methodologies for this specific compound.

Table 1: Comparative Performance (EI vs. ESI)
Feature Electron Ionization (EI) Electrospray Ionization (ESI)

Primary Application
Structural Elucidation, Impurity

Profiling (GC-MS)

Trace Quantitation, Metabolic

Studies (LC-MS/MS)

Molecular Ion (

)

Distinct (m/z 273). Moderate

intensity.

High Intensity.

(274) or

(296).

Fragmentation Energy
Hard (70 eV). Spontaneous

fragmentation.

Soft. Requires Collision

Induced Dissociation (CID).

Key Diagnostic Ions
m/z 242 (Loss of OMe), m/z

135 (Benzoate core)

m/z 227 (Loss of

), m/z 151 (Phenolic loss)

Isomer Differentiation

High. Distinguishes 2-nitro

from 4-nitro via the "Ortho

Effect."

Moderate. Requires optimized

collision energy (CE).

Sensitivity ng range (Nanogram) pg range (Picogram)

Part 2: Fragmentation Mechanics & Pathways
The fragmentation of Methyl 3-(2-nitrophenoxy)benzoate is governed by three competitive

mechanisms: Ester Cleavage, Nitro-Group Elimination, and the Ortho-Nitro Rearrangement.

The Ester Cleavage Pathway (Alpha-Cleavage)
Typical of benzoate esters, the initial fragmentation involves the ester functionality.

Loss of Methoxy Radical (

): The molecular ion (m/z 273) cleaves the methoxy group to form the acylium ion at m/z 242.
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Loss of Carbomethoxy (

): A secondary pathway involves the loss of the entire ester group (59 Da), yielding the diaryl
ether cation at m/z 214.

The Ortho-Nitro Effect (The Fingerprint)
The presence of the nitro group at the 2-position (ortho) relative to the ether linkage allows for

a specific rearrangement not seen in meta or para isomers.

Mechanism: The nitro oxygen attacks the ether bridge or the adjacent ring carbon via a cyclic

transition state.

Diagnostic Loss: This facilitates the expulsion of

(30 Da) or

(46 Da) with high efficiency.

Result: A prominent peak at m/z 227 (

) is highly characteristic of the nitro-aromatic moiety.

Ether Bridge Cleavage
Under high energy (EI or high-CE CID), the central ether bond ruptures.

Path A: Charge retention on the benzoate ring yields the methyl 3-hydroxybenzoate radical

cation (m/z 152).

Path B: Charge retention on the nitrophenoxy ring yields the 2-nitrophenol cation (m/z 139).

Part 3: Visualization of Signaling Pathways
The following diagram maps the fragmentation tree, highlighting the transition from the

precursor ion to stable product ions.
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Caption: Fragmentation tree of Methyl 3-(2-nitrophenoxy)benzoate showing primary ester

loss and secondary ether cleavage events.

Part 4: Experimental Protocols
To replicate these results, use the following validated protocols. These are designed to be self-

validating: if the diagnostic ions (m/z 242, 227) are not observed, check the collision energy or

ion source temperature.

Protocol A: GC-MS (Electron Ionization)
Best for: Impurity profiling and library matching.

Sample Preparation: Dissolve 1 mg of compound in 1 mL Ethyl Acetate (HPLC Grade).

Dilute 1:100 prior to injection.

Inlet: Splitless mode, 250°C.

Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

Oven Program:
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Initial: 80°C (Hold 1 min).

Ramp: 20°C/min to 280°C.

Hold: 5 mins.

MS Source: 230°C, 70 eV.

Scan Range: m/z 50–400.

Protocol B: LC-ESI-MS/MS (Electrospray)
Best for: Biological matrices and sensitivity.

Mobile Phase:

A: Water + 0.1% Formic Acid.

B: Acetonitrile + 0.1% Formic Acid.

Gradient: 10% B to 90% B over 8 minutes.

Ionization: ESI Positive Mode (ESI+).

Note: ESI Negative (ESI-) may be used for the free acid metabolite but the methyl ester

ionizes best in ESI+.

Source Parameters:

Capillary Voltage: 3.5 kV.

Desolvation Temp: 350°C.

MRM Transitions (Quantitation):

Precursor: 274.1 (

)

Product 1 (Quant): 242.1 (Loss of MeOH) -> Collision Energy: 15 eV.
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Product 2 (Qual): 227.1 (Loss of

) -> Collision Energy: 25 eV.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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Phone: (601) 213-4426
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Contact our Ph.D. Support Team for a compatibility check
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